Product packaging for 4,4'-Diiodo-3,3'-dimethoxybiphenyl(Cat. No.:CAS No. 92160-61-7)

4,4'-Diiodo-3,3'-dimethoxybiphenyl

Cat. No.: B2828644
CAS No.: 92160-61-7
M. Wt: 466.057
InChI Key: MQULLHPHVTWUNL-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives in Organic and Materials Chemistry

Biphenyl derivatives are crucial intermediates in organic synthesis and serve as the structural core for a multitude of compounds with significant pharmacological activities. rsc.org Their applications are diverse, ranging from pharmaceuticals and agricultural products to advanced materials like fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgbohrium.com In medicinal chemistry, biphenyl scaffolds are present in numerous patented drugs, including anti-inflammatory agents, anticancer drugs, and antihypertensives. rsc.orgbiosynce.com The versatility of the biphenyl unit also allows for its use as a rigid spacer in the construction of complex molecular architectures and as a component in the synthesis of polymers and dyes. biosynce.comarabjchem.org

Role of Halogenation and Methoxy (B1213986) Substitution in Biphenyl Frameworks

The introduction of halogen and methoxy groups onto a biphenyl backbone significantly influences its properties and reactivity. Halogenation, the process of adding halogens like iodine, is a key functionalization step. arabjchem.org The presence and position of halogens can affect the molecule's electronic properties, reactivity in coupling reactions, and biological activity. For instance, the polarizability of the halogen atom can play a role in the biological potency of some halogenated biphenyls. nih.gov

Methoxy groups (–OCH₃) are also important substituents. They can influence the conformation of the biphenyl system, for example, by encouraging a non-planar arrangement of the phenyl rings, which can be crucial for creating specific molecular shapes. researchgate.net Furthermore, the oxygen atom of a methoxy group can engage in intermolecular interactions, such as those observed between iodine and oxygen atoms in the crystal structure of certain substituted biphenyls. nih.goviucr.org These substitutions are critical in designing molecules for specific applications, including the synthesis of artificial ion channels and as precursors for oligo(p-phenylene)s. iucr.org

Overview of 4,4'-Diiodo-3,3'-dimethoxybiphenyl within Research Contexts

This compound is a specific substituted biphenyl that has garnered attention in several research areas. Its structure, featuring iodine atoms at the 4 and 4' positions and methoxy groups at the 3 and 3' positions, makes it a valuable precursor in synthetic chemistry.

This compound has been utilized in the synthesis of more complex molecules, such as analogues of the antibiotic biphenomycin B, through reactions like the Heck coupling. rsc.org It also serves as a building block for oligo(p-phenylene)s and contributes to the hydrophobicity and rigidity of artificial ion channels. iucr.org The crystal structure of this compound reveals that the molecules are linked by intermolecular interactions between the iodine and oxygen atoms. nih.govnih.gov This particular arrangement highlights the influence of the methoxy and iodo substituents on the solid-state packing of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12I2O2 B2828644 4,4'-Diiodo-3,3'-dimethoxybiphenyl CAS No. 92160-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-(4-iodo-3-methoxyphenyl)-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQULLHPHVTWUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)I)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92160-61-7
Record name 4,4'-DIIODO-3,3'-DIMETHOXYBIPHENYL
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Synthetic Methodologies for 4,4 Diiodo 3,3 Dimethoxybiphenyl

Established Synthetic Pathways

The primary and most documented route to synthesizing 4,4'-Diiodo-3,3'-dimethoxybiphenyl involves a multi-step process beginning with a commercially available o-dianisidine derivative.

Diazotization and Iodination Procedures

A well-established method for the synthesis of this compound employs a diazotization reaction of an o-dianisidine precursor followed by iodination. iucr.orgnih.gov This pathway provides a reliable means to obtain the target compound with a good yield.

The synthesis commences with o-dianisidine, which is chemically known as 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diamine. wikipedia.org For this specific synthesis, a stabilized diazonium salt, o-dianisidine bisdiazotated zinc double salt (commercially known as Fast Blue B salt), is used as the starting material. iucr.orgnih.gov This precursor already contains the core 3,3'-dimethoxybiphenyl (B1581302) structure and the necessary diazonium functional groups at the 4 and 4' positions, primed for substitution.

The conversion of the diazonium salt to the diiodo compound is achieved through a Sandmeyer-type reaction with potassium iodide (KI). iucr.orgnih.gov The o-dianisidine bisdiazotated zinc double salt is added to an aqueous solution of potassium iodide. iucr.orgnih.gov The mixture is stirred at room temperature for an extended period, typically around 14 hours, to allow for the replacement of the diazonium groups with iodine atoms. iucr.orgnih.gov This reaction proceeds to yield the desired this compound. A notable yield of 70% has been reported for this method. iucr.orgnih.gov

Reaction Details

Reactant 1 Reactant 2 Solvent Reaction Time Temperature Yield

This table summarizes the reaction conditions for the synthesis of this compound from an o-dianisidine precursor.

Following the reaction, a systematic purification process is employed to isolate the pure product. The crude reaction mixture is first diluted with dichloromethane (B109758) and then concentrated under reduced pressure (in vacuo). iucr.orgnih.gov The primary purification is accomplished using silica (B1680970) gel column chromatography. iucr.orgnih.gov A solvent system of dichloromethane and hexane (B92381) in a 1:4 ratio is used to elute the compound from the silica gel. iucr.orgnih.gov After chromatography, the solvent is evaporated under vacuum to give the final product as a pale yellow solid. iucr.orgnih.gov For obtaining high-purity crystals suitable for X-ray crystallography, slow evaporation of a solution of the product in ethanol (B145695) at room temperature has been successfully used. iucr.org

Alternative Iodination Approaches for Related Dimethoxybiphenyls

Beyond the diazotization route, direct iodination of the 3,3'-dimethoxybiphenyl backbone represents an alternative, albeit less common, strategy for obtaining the 4,4'-diiodo isomer.

Direct Iodination with Iodine and Iodic Acid

Direct electrophilic iodination of 3,3'-dimethoxybiphenyl can be performed using a combination of molecular iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) in an acidic medium. rsc.orgniscpr.res.in Research has shown that the direct iodination of 3,3'-dimethoxybiphenyl in acetic acid primarily yields the 2,2'-diiodo-5,5'-dimethoxybiphenyl isomer. niscpr.res.in However, this reaction also produces this compound as a minor product, with a reported yield of 9%. rsc.org The reaction involves heating the mixture at 100°C. rsc.org While not the most efficient method for the 4,4'-isomer, it demonstrates that direct iodination is a viable, though less regioselective, pathway. The use of iodine and iodic acid is a common method for the iodination of activated aromatic rings. rsc.orgresearchgate.net

Research Findings on Direct Iodination

Substrate Reagents Solvent Temperature Major Product Minor Product (4,4'-diiodo-)

This table presents the outcomes of the direct iodination of 3,3'-dimethoxybiphenyl.

Deamination Routes to 3,3'-Dimethoxybiphenyl Core

The synthesis of the 3,3'-dimethoxybiphenyl core, a precursor to this compound, can be achieved through deamination reactions. A notable method involves the deamination of o-dianisidine (4,4'-diamino-3,3'-dimethoxybiphenyl). orgsyn.orgniscpr.res.in This process typically begins with the diazotization of o-dianisidine, followed by treatment with an agent such as hypophosphorous acid. orgsyn.orgresearch-solution.com

The general procedure involves dissolving o-dianisidine in an acidic solution, such as hydrochloric acid, and then treating it with sodium nitrite (B80452) at low temperatures to form the bis-diazonium salt. orgsyn.org Subsequent reaction with hypophosphorous acid leads to the replacement of the diazonium groups with hydrogen atoms, yielding 3,3'-dimethoxybiphenyl. orgsyn.orgresearch-solution.com This method is a modification of a procedure originally developed by Mai. orgsyn.org

Mechanistic Considerations in Synthesis

Electrophilic Aromatic Substitution Mechanisms

The introduction of iodine atoms onto the 3,3'-dimethoxybiphenyl core to form this compound occurs via an electrophilic aromatic substitution (EAS) reaction. Unlike other halogens, iodine itself is generally unreactive towards aromatic rings. libretexts.orgjove.com Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I+. libretexts.orgchemistrysteps.comorgoreview.com Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or copper salts like CuCl₂. libretexts.orgjove.comorgoreview.com

The mechanism for electrophilic iodination follows the general two-step process of EAS:

Formation of the Electrophile: The oxidizing agent oxidizes molecular iodine (I₂) to a more electrophilic species. chemistrysteps.commasterorganicchemistry.com

Attack and Substitution: The electron-rich aromatic ring of 3,3'-dimethoxybiphenyl attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistrysteps.com This step is typically the rate-determining step. chemistrysteps.commasterorganicchemistry.com Subsequently, a base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product. masterorganicchemistry.com

Factors Influencing Regioselectivity and Yield in Iodination

The regioselectivity of the iodination of 3,3'-dimethoxybiphenyl is primarily governed by the directing effects of the methoxy (B1213986) groups and the steric hindrance. Methoxy groups are ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring through resonance. In 3,3'-dimethoxybiphenyl, the positions ortho and para to each methoxy group are activated towards electrophilic attack.

The iodination to form this compound indicates that the substitution occurs at the para position relative to the methoxy groups. Several factors contribute to this regioselectivity:

Electronic Effects: The methoxy groups strongly activate the para positions.

Steric Hindrance: The positions ortho to the methoxy groups are more sterically hindered than the para positions, making attack at the para position more favorable.

Studies have shown that the reactivity of substituted phenols and their methyl ethers can be significantly different, which can be exploited to control regioselectivity in more complex systems. worktribe.com For biphenyl (B1667301) systems, the electronic nature of substituents and their position on the rings play a crucial role in determining the site of further substitution. researchgate.net

Emerging Synthetic Strategies and Optimization Studies

Modified Procedures for Enhanced Purity and Efficiency

Recent research has focused on developing more efficient and purer methods for the synthesis of this compound and related compounds. One reported synthesis involves the reaction of Fast Blue B salt (o-dianisidine bisdiazotated zinc double salt) with potassium iodide in water. iucr.org This method yielded the desired product as a pale yellow solid in 70% yield after purification by silica gel chromatography. iucr.orgnih.gov The purification process involved dissolving the crude product in a dichloromethane:hexane mixture followed by evaporation of the solvent. nih.gov Single crystals suitable for X-ray crystallography were obtained by slow evaporation from an ethanol solution. iucr.orgnih.gov

Catalyst Systems and Reaction Conditions

The development of advanced catalyst systems is a key area of research for improving iodination reactions. While traditional methods often rely on stoichiometric oxidizing agents, modern approaches are exploring catalytic systems to enhance efficiency and reduce waste. rsc.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for constructing biphenyl scaffolds with high regioselectivity, which can then be subjected to iodination. researchgate.net

The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst loading, is crucial for maximizing yield and purity. rsc.org For example, studies on the iodination of other aromatic compounds have explored various catalysts and conditions to achieve high selectivity. organic-chemistry.org The use of laccase-catalyzed iodination with potassium iodide as the iodine source and aerial oxygen as the oxidant represents a more sustainable approach, although its applicability to biphenyl systems would require further investigation. rsc.org

Below is a table summarizing a synthetic procedure for this compound.

Reactant 1Reactant 2SolventYieldProduct PurityReference
Fast Blue B saltPotassium IodideWater70%High after chromatography iucr.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in 4,4'-Diiodo-3,3'-dimethoxybiphenyl. The symmetry of the molecule is a key factor in its NMR signature, leading to a reduced number of signals in both proton and carbon spectra.

The protons on each aromatic ring are in three distinct chemical environments:

H-2/H-2' : These protons are ortho to the methoxy (B1213986) group and meta to the biphenyl (B1667301) linkage. They are expected to appear as a doublet.

H-5/H-5' : These protons are ortho to the iodine atom and meta to the methoxy group. They are expected to appear as a doublet of doublets, coupling to both H-2/H-2' and H-6/H-6'.

H-6/H-6' : These protons are meta to the iodine atom and ortho to the biphenyl linkage. They are anticipated to appear as a doublet.

-OCH₃/-OCH₃' : The two methoxy groups are chemically equivalent and will produce a single, sharp singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OCH₃~3.9Singlet (s)6H
H-2, H-2'~7.0-7.2Doublet (d)2H
H-6, H-6'~7.2-7.4Doublet of Doublets (dd)2H
H-5, H-5'~7.8-8.0Doublet (d)2H

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. The symmetry of this compound dictates that there should be seven distinct signals: six for the aromatic carbons and one for the methoxy carbons.

The expected assignments are:

A signal for the two equivalent methoxy carbons (-OCH₃).

A signal for the two carbons bearing the iodine atoms (C-4/C-4'), which would appear at a relatively high field (lower ppm) due to the heavy atom effect of iodine.

A signal for the two carbons bearing the methoxy groups (C-3/C-3'), shifted downfield due to the electronegativity of oxygen.

Signals for the four remaining unique aromatic carbons (C-1/C-1', C-2/C-2', C-5/C-5', and C-6/C-6').

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃~56
C-4, C-4'~93
C-2, C-2'~115
C-6, C-6'~125
C-5, C-5'~132
C-1, C-1'~140
C-3, C-3'~158

The unique NMR fingerprint of this compound allows it to be clearly distinguished from its positional isomers. The key differentiating factor is molecular symmetry.

Comparison with 4,4'-Diiodo-2,2'-dimethoxybiphenyl : This isomer also possesses a high degree of symmetry. However, the positions of the substituents are different, leading to distinct chemical shifts and coupling patterns. For instance, the methoxy groups at the 2 and 2' positions would exert a different electronic and steric influence on the neighboring protons compared to the 3 and 3' positions.

Comparison with 2,2'-Diiodo-5,5'-dimethoxybiphenyl : This isomer would also be symmetrical. Published data for this compound shows a doublet at 7.63 ppm (H-3/H-3'), a doublet of doublets at 7.00 ppm (H-4/H-4'), a doublet at 6.71 ppm (H-6/H-6'), and a singlet for the methoxy groups at 3.79 ppm. These chemical shifts and coupling patterns are distinct from those predicted for the 4,4'-diiodo-3,3'-dimethoxy isomer.

Asymmetrical Isomers : Any asymmetrical isomer, such as 4,5'-diiodo-3,3'-dimethoxybiphenyl, would exhibit a much more complex spectrum. Each proton and carbon atom would be in a unique chemical environment, leading to a total of 6 proton signals and 14 carbon signals, making it easily distinguishable from the simple 4-signal proton and 7-signal carbon spectra expected for the symmetrical this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers corroborating evidence for its structure.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula of this compound. The calculated molecular weight for the neutral molecule C₁₄H₁₂I₂O₂ is 466.05 g/mol . chemicalbook.com

In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

Calculated m/z for [C₁₄H₁₃I₂O₂]⁺ ([M+H]⁺) : 466.9050

Calculated m/z for [C₁₄H₁₂I₂O₂Na]⁺ ([M+Na]⁺) : 488.8869

The detection of ions with these precise mass-to-charge ratios by HRMS would unequivocally confirm the molecular formula of the compound.

While detailed experimental fragmentation data for this specific molecule is not widely published, a probable fragmentation pattern can be predicted based on its structure. In mass spectrometry, the molecular ion can undergo fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments.

Key predicted fragmentation pathways include:

Loss of an Iodine atom : Cleavage of a carbon-iodine bond would result in a significant fragment ion at [M-I]⁺.

Loss of a Methyl group : The methoxy groups can lose a methyl radical (•CH₃), leading to a fragment at [M-CH₃]⁺.

Loss of a Methoxy group : Cleavage of the aryl-oxygen bond could result in the loss of a methoxy radical (•OCH₃), giving a fragment at [M-OCH₃]⁺.

The observation of these characteristic fragment ions would provide strong evidence supporting the proposed structure of this compound.

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups within a molecule. ubbcluj.ro When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. ubbcluj.rolibretexts.org For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. ubbcluj.ro

Characteristic Absorption Bands of Methoxy and Halogenated Aromatic Moieties

The IR spectrum of this compound is characterized by absorption bands corresponding to its specific structural components: the aromatic biphenyl core, the methoxy (-OCH₃) groups, and the carbon-iodine bonds.

Aromatic System: The presence of the biphenyl structure gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings are observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. vscht.cz

Methoxy Group: The methoxy groups introduce distinct absorption signals. The asymmetric C-O-C stretching vibration is the most characteristic absorption for ethers and appears as a strong band in the 1150-1000 cm⁻¹ region. amazonaws.com Additionally, the sp³ C-H stretching of the methyl groups will show absorption bands at approximately 2900 cm⁻¹. pressbooks.pub

Halogenated Moiety: The carbon-iodine (C-I) bond stretching vibration is expected to absorb at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹), due to the high mass of the iodine atom. These bands can sometimes be difficult to observe in a standard mid-IR spectrum.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
Aromatic RingC=C Stretch1600 - 1400Medium to Strong
Methoxy (-OCH₃)sp³ C-H Stretch~2900Medium
Methoxy (-OCH₃)C-O-C Asymmetric Stretch1150 - 1000Strong
Halo-aromaticC-I Stretch< 600Medium to Strong

This table is generated based on typical IR absorption ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light, promoting electrons from a ground state to a higher energy orbital. shu.ac.ukmsu.edu The absorption of specific wavelengths corresponds to the energy required for these electronic excitations. shu.ac.uk

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its conjugated biphenyl system, which acts as the primary chromophore (the part of the molecule responsible for absorbing light). shu.ac.uk

The main electronic transitions observed for aromatic compounds are π → π* transitions. uzh.ch These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically characterized by high molar absorptivity (ε). shu.ac.uk In the case of this compound, the conjugated π-electron system of the two phenyl rings allows for these transitions.

The methoxy (-OCH₃) and iodo (-I) substituents act as auxochromes, which are groups that modify the absorption of a chromophore. The non-bonding electrons (n electrons) on the oxygen and iodine atoms can also participate in n → π* transitions, although these are generally much weaker (lower molar absorptivity) than π → π* transitions. shu.ac.uk

The presence of these substituents, particularly the electron-donating methoxy groups, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted biphenyl. This is due to the delocalization of the non-bonding electrons into the aromatic π system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extension of conjugation in the biphenyl system itself results in absorption at longer wavelengths compared to a single benzene (B151609) ring. msu.edu

The expected electronic transitions and their characteristics are summarized below.

Transition TypeOrbitals InvolvedExpected Wavelength RegionMolar Absorptivity (ε)
π → ππ (bonding) → π (antibonding)200 - 400 nmHigh (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → πn (non-bonding) → π (antibonding)> 280 nmLow (10 - 100 L mol⁻¹ cm⁻¹)

This table provides expected ranges and values based on the theory of electronic spectroscopy for aromatic compounds.

Advanced X-ray Absorption Spectroscopy for Elemental Characterization

X-ray Absorption Spectroscopy (XAS) is a highly specific analytical technique used to determine the local geometric and/or electronic structure of matter. nffa.eu It is element-specific because the absorption of X-rays is tuned to the core-level electron binding energies of a particular element. nffa.euiaea.org The resulting spectrum is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). iaea.orgaip.org

For this compound, XAS at the iodine K-edge or L-edge would provide detailed information about the iodine atoms in the molecule.

XANES: The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. iaea.org Analysis of the iodine K-edge XANES spectrum would confirm the formal oxidation state of the iodine. researchgate.net

EXAFS: The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations can determine the types and distances of atoms in the immediate vicinity of the absorbing atom. ru.nl For this compound, EXAFS would definitively establish the covalent bond between the iodine and a carbon atom of the aromatic ring. ru.nl Studies have shown that EXAFS can readily distinguish between iodine bonded to aromatic versus aliphatic carbons, with the carbon-halogen bond distance being shorter in aromatic systems. ru.nl The technique can provide precise interatomic distances and coordination numbers. iaea.org

The application of synchrotron-based XAS allows for the analysis of materials in various forms, including solids and liquids, and is sensitive enough to detect even trace amounts of an element. iaea.orghzdr.de

Chemical Reactivity and Mechanistic Investigations

Substitution Reactions at Halogen Sites

The iodine atoms attached to the biphenyl (B1667301) core are excellent leaving groups, particularly in transition-metal-catalyzed reactions. This reactivity is central to the use of 4,4'-Diiodo-3,3'-dimethoxybiphenyl as a building block for more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step process: the nucleophile attacks the carbon atom bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore the aromaticity of the ring diva-portal.orglibretexts.org.

For an SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group libretexts.orgsemanticscholar.org. These groups stabilize the anionic Meisenheimer intermediate libretexts.org. In the case of this compound, the methoxy (B1213986) groups (-OCH₃) are electron-donating, which increases the electron density of the aromatic rings. This electronic effect destabilizes the negatively charged intermediate required for the SNAr mechanism, making the compound generally unreactive toward traditional, uncatalyzed nucleophilic aromatic substitution reactions.

Transition-metal catalysis provides a powerful pathway for forming new carbon-carbon and carbon-heteroatom bonds at the halogen sites of aryl halides nih.govmdpi.com. This compound serves as an effective substrate in several such reactions, most notably the Suzuki-Miyaura and Ullmann couplings. These reactions have become fundamental tools in organic synthesis for constructing complex molecules, including polymers and biologically active compounds nih.gov.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide nih.govoiccpress.com. The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst nih.gov. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and expand the scope of suitable substrates nih.gov.

The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl, though modern variations facilitate the coupling of aryl halides with nucleophiles like alcohols and amines nsf.govrsc.orgunito.it. The traditional Ullmann condensation often requires harsh conditions, but significant advancements have led to milder protocols unito.it.

The table below summarizes typical conditions for these cross-coupling reactions.

ReactionTypical CatalystTypical BaseTypical SolventKey Features
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with phosphine ligandsK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, THF, often with waterHigh functional group tolerance; versatile for C-C bond formation. nih.govoiccpress.commdpi.com
Ullmann CouplingCu(I) salts (e.g., CuI), often with a ligand like PPh₃K₂CO₃, Cs₂CO₃Toluene, Xylene, DMF, PyridinePrimarily used for C-O, C-N, and C-S bond formation in modern applications. unito.itarkat-usa.org

In the context of palladium-catalyzed cross-coupling reactions, the identity of the halogen atom significantly influences the rate of the oxidative addition step. The reactivity of the carbon-halogen (C-X) bond generally follows the order: C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond strength of the C-X bond as the halogen atom becomes larger.

The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making aryl iodides more reactive substrates than their corresponding aryl bromide analogs in Suzuki-Miyaura and other similar cross-coupling reactions. Consequently, this compound is expected to undergo oxidative addition to a palladium(0) center more readily and under milder conditions than 4,4'-dibromo-3,3'-dimethoxybiphenyl. This difference in reactivity can be exploited for selective, sequential couplings on molecules containing both bromine and iodine substituents whiterose.ac.uk.

The reactivity of this compound in cross-coupling reactions is modulated by both steric and electronic factors.

Electronic Effects : The methoxy (-OCH₃) groups at the 3 and 3' positions are ortho to the biphenyl linkage and meta to the iodine atoms. As electron-donating groups, they increase the electron density on the aromatic rings. This can influence the rate of oxidative addition, a key step in many palladium-catalyzed cycles. While highly electron-poor aryl halides are often very reactive, studies have shown that electron-rich substrates can also couple efficiently, sometimes benefiting from the use of specialized electron-rich ligands on the metal catalyst mdpi.com. Furthermore, the oxygen atom of the methoxy group can engage in intermolecular interactions with the iodine atom, which can influence the molecule's crystal packing and potentially its reactivity in the solid state nih.gov. The intermolecular I···O distance in the crystal structure is reported to be 3.324 Å, which is shorter than the sum of the van der Waals radii (3.50 Å), suggesting a significant interaction nih.gov.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)

Functional Group Transformations of Methoxy Moieties

The methoxy groups of this compound can be chemically transformed, most commonly through demethylation to yield the corresponding dihydroxybiphenyl. This reaction is valuable for accessing phenol (B47542) functionalities, which can be used for further derivatization or to modulate the electronic properties of the molecule.

A particularly effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃) mdma.ch. This method is noteworthy for its ability to proceed at or below room temperature mdma.ch. The successful demethylation of di-iodo compounds like this compound is significant because other common demethylating agents, such as hydrogen bromide (HBr) or aluminum bromide (AlBr₃), can cause extensive decomposition and loss of the iodine atoms mdma.ch. The reaction with BBr₃ likely proceeds through the formation of a complex between the boron atom and the ether oxygen, followed by the cleavage of the methyl C-O bond mdma.ch.

The general transformation is shown below: this compound → 4,4'-Diiodo-3,3'-dihydroxybiphenyl

The table below details the reagent and conditions for this transformation.

ReagentStoichiometryTypical ConditionsAdvantage
Boron Tribromide (BBr₃)At least one mole per ether groupRoom temperature or below in an inert solventAvoids deiodination and decomposition seen with other acidic reagents. mdma.ch

Theoretical Studies on Reaction Mechanisms

While specific theoretical studies focusing exclusively on the reaction mechanisms of this compound are not widely documented, computational chemistry provides powerful tools for understanding the reactivity of related systems. Density Functional Theory (DFT) is a common method used to investigate the intricate steps of transition-metal-catalyzed cross-coupling reactions mdpi.comnih.gov.

Such studies can elucidate:

The energetics of catalytic cycles, including the activation energies for oxidative addition, transmetalation, and reductive elimination.

The geometries of transition states and intermediates.

The influence of ligands and substituents on reaction rates and selectivity. For example, DFT calculations can help rationalize how the electronic properties of ligands correlate with catalytic activity researchgate.net.

The reaction force and force constants, which provide a kinetic characterization of the reaction pathway nih.govmdpi.com.

By applying these computational approaches to the Suzuki-Miyaura or Ullmann reactions of this compound, researchers could model the influence of the methoxy and iodo substituents on the reaction profile, providing deeper insight into the steric and electronic effects that govern its chemical behavior.

Lack of Publicly Available Data for Mechanistic Studies of this compound

Following a comprehensive and multi-stage search of available scientific literature, it has been determined that there is a lack of specific data pertaining to the chemical reactivity and mechanistic investigations of the compound This compound , as requested in the detailed outline. The extensive search was unable to locate published studies employing Density Functional Theory (DFT) for reaction pathway and transition state analysis, computational analysis of bond transformation and radical species, or Kinetic Isotopic Effect (KIE) studies for this specific molecule.

The search process involved targeted queries for each subsection of the requested article, including combinations of the compound's name with terms such as "Density Functional Theory," "DFT," "reaction pathways," "transition states," "computational analysis," "bond transformation," "radical species," and "Kinetic Isotope Effect." Further targeted searches were conducted by combining the compound's name with common reaction types where such mechanistic studies are prevalent, for instance, cross-coupling reactions.

Additionally, broader searches were performed on the general classes of compounds to which this compound belongs, such as "iodinated biphenyls" and "dimethoxybiphenyls," in conjunction with the requested theoretical and mechanistic investigation methods. This was done in an attempt to find larger studies that might have included the target compound as a subject.

While general information on the principles of DFT, computational chemistry, and KIE is widely available, and some studies on the synthesis and crystal structure of this compound exist, the specific intersection of these topics—the application of these theoretical methods to understand the reactivity of this particular compound—does not appear to be documented in the accessible public domain.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings for the specified outline, as the foundational data from primary research sources is not available.

Computational and Theoretical Studies on 4,4 Diiodo 3,3 Dimethoxybiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are used to model the electronic and structural properties of the ground and excited states.

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, typically obtained from X-ray crystallography, to validate the computational model.

For 4,4'-Diiodo-3,3'-dimethoxybiphenyl, a DFT calculation would aim to optimize the molecule's geometry to find its most stable conformation. Experimental X-ray diffraction data reveals that in the solid state, the molecule lies on a crystallographic inversion center. nih.govresearchgate.net A key feature of biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which is influenced by the nature and position of substituents. In a related compound, 4-Iodo-3,3′-dimethoxybiphenyl, the phenyl rings are twisted by a dihedral angle of 43.72 (9)°. nih.gov DFT calculations would seek to reproduce these structural parameters to provide a detailed picture of the molecule's three-dimensional shape and electronic distribution.

The experimental crystal structure of this compound has been determined, providing a benchmark for theoretical models. nih.gov Key parameters are summarized in the table below.

Experimental Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₄H₁₂I₂O₂
Molecular Weight466.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.8616 (14)
b (Å)7.7386 (15)
c (Å)13.435 (3)
β (°)102.43 (3)
Volume (ų)696.7 (2)

HOMO-LUMO Gap Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a crucial aspect of understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more polarizable and reactive. researcher.lifebeilstein-journals.org

While specific DFT calculations for the HOMO-LUMO gap of this compound are not available in the cited literature, this analysis is a standard component of quantum chemical studies. From the HOMO and LUMO energy values, various electronic properties and reactivity descriptors can be calculated, providing a deeper understanding of the molecule's behavior.

Electronic Properties Derived from HOMO-LUMO Energies
PropertyDescription
Energy Gap (ΔE)Difference between LUMO and HOMO energies; relates to stability.
Ionization Potential (I)Energy required to remove an electron; approximated as -E(HOMO).
Electron Affinity (A)Energy released when an electron is added; approximated as -E(LUMO).
Chemical Hardness (η)Resistance to change in electron distribution; calculated as (I - A) / 2.
Electronegativity (χ)The power of an atom to attract electrons; calculated as (I + A) / 2.
Electrophilicity Index (ω)A measure of the energy lowering due to maximal electron flow; calculated as μ²/2η.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. chemrxiv.orguc.ptsns.it It is an extension of ground-state DFT that can predict vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. github.io This makes TD-DFT a powerful tool for interpreting and predicting spectroscopic data.

A TD-DFT calculation for this compound would provide information about its low-lying valence excited states. github.io The outputs of such a calculation include the excitation energies (often expressed in eV or nm) and the corresponding oscillator strengths, which indicate the probability of a given electronic transition occurring. By analyzing the molecular orbitals involved in these transitions, one can characterize the nature of the excited states (e.g., as π→π* or n→π* transitions).

Although specific TD-DFT studies on this compound have not been reported in the searched literature, this method would be the standard approach to computationally investigate its photophysical properties.

Molecular Dynamics Simulations for Conformational Flexibility (Potential)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. escholarship.orgufc.br By solving Newton's equations of motion, MD simulations can provide a detailed view of a molecule's conformational dynamics and flexibility in various environments, such as in solution. chemrxiv.orgsci-hub.st

For this compound, MD simulations could offer valuable insights into its conformational landscape. A key area of interest would be the rotational dynamics around the central carbon-carbon single bond that connects the two phenyl rings. These simulations could map the potential energy surface associated with the dihedral angle, revealing the energy barriers between different rotational conformers. Furthermore, the flexibility of the methoxy (B1213986) side chains could be explored, providing a more complete picture of the molecule's dynamic behavior. Such studies are particularly useful for understanding how the molecule's shape and flexibility are influenced by its environment.

Computational Crystallography for Crystal Packing Predictions

Computational crystallography involves the use of theoretical models to predict how molecules will arrange themselves in a crystal lattice. These predictions are crucial for understanding polymorphism and for designing materials with specific solid-state properties.

The goal of a computational crystallography study on this compound would be to predict its crystal structure from first principles and compare the result with the known experimental structure. nih.gov A successful prediction would need to accurately reproduce the monoclinic space group (P2₁/c) and the lattice parameters determined by X-ray diffraction. nih.gov

A particularly important feature to replicate would be the key intermolecular interactions that stabilize the crystal packing. In the solid state of this compound, the molecules are linked by I⋯O interactions with an intermolecular distance of 3.324 (3) Å. nih.govresearchgate.net This distance is notably shorter than the 3.50 Å sum of the van der Waals radii for iodine and oxygen, suggesting a significant interaction where the oxygen atom of the methoxy group polarizes the electron cloud of the nearby iodine atom. nih.govnih.gov Computational models would be tested on their ability to capture these specific and directional non-covalent interactions that govern the crystal packing.

Future Research Directions

Exploration of Novel Synthetic Pathways

The current synthesis of 4,4'-Diiodo-3,3'-dimethoxybiphenyl involves the reaction of o-dianisidine bisdiazotated zinc double salt with potassium iodide. iucr.orgnih.gov While effective, yielding a pale yellow solid, future research could focus on developing more efficient and sustainable synthetic routes. nih.gov

Key areas for future investigation include:

Direct C-H Iodination: Exploring selective C-H activation and iodination of 3,3'-dimethoxybiphenyl (B1581302) would represent a more atom-economical approach, avoiding the need for diazonium salt intermediates.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

Catalyst Development: Investigating new catalyst systems for cross-coupling reactions, such as palladium or copper-based catalysts, could lead to milder reaction conditions and higher yields in the synthesis of this and related biphenyls. The Suzuki-Miyaura coupling, a common method for biphenyl (B1667301) synthesis, could be further optimized for this specific target molecule. chemicalbook.com

Development of New Applications in Advanced Materials

This compound has been recognized as a valuable precursor for the synthesis of oligo(p-phenylene)s and as a component providing hydrophobicity and rigidity in artificial ion channels. iucr.orgnih.gov Its role as a building block for phosphorescent polymers used in optical chemical detection highlights its potential in materials science. core.ac.uk

Future applications could be developed in the following areas:

Organic Electronics: The rigid biphenyl structure is a common motif in organic light-emitting diodes (OLEDs). Future work could involve incorporating this unit into novel conjugated polymers and small molecules to tune their electronic and photophysical properties for use in displays and lighting.

Porous Organic Polymers (POPs): The defined geometry and reactive iodine sites make it an excellent candidate for constructing highly porous, crystalline frameworks. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Liquid Crystals: The elongated and rigid nature of the biphenyl core is fundamental to liquid crystalline behavior. By derivatizing the iodo groups, new families of liquid crystals with tailored phase transitions and electro-optical properties could be designed.

Supramolecular Chemistry: The iodine atoms can participate in halogen bonding, a strong non-covalent interaction. This opens avenues for designing complex, self-assembling supramolecular architectures, including nanotubes and molecular cages, with potential applications in sensing and molecular recognition.

In-depth Mechanistic Studies of Complex Transformations

Current knowledge about this compound is largely centered on its crystal structure, where molecules are linked by intermolecular iodine-oxygen (I⋯O) interactions. nih.govnih.gov The phenyl rings are noted to be twisted, which is typical for many biphenyl molecules. nih.gov However, there is a notable lack of detailed mechanistic studies for the chemical transformations it undergoes.

Future research should prioritize:

Kinetics of Polymerization: When used as a monomer in polymerization reactions (e.g., Suzuki or Yamamoto couplings), detailed kinetic analysis could reveal the rate-determining steps and the influence of the methoxy (B1213986) and iodo substituents on reaction rates.

Oxidative Addition Mechanisms: In-depth studies of the oxidative addition step in palladium-catalyzed cross-coupling reactions involving the C-I bonds are crucial. Understanding this fundamental step can lead to the design of more efficient catalysts and the suppression of side reactions like homocoupling. acs.org

Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR and IR) to monitor reactions in real-time can provide direct evidence for transient intermediates and help elucidate complex reaction pathways. Such studies are essential for moving from empirical optimization to rational design of synthetic protocols.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. While computational studies have been applied to related biphenyl and heterocyclic systems, wvu.eduscholaris.ca a dedicated computational investigation of this compound is a promising future direction.

Key areas for computational exploration include:

Conformational Analysis: Calculating the rotational barrier around the biphenyl linkage and the preferred dihedral angles can help predict the shape and rigidity of polymers and macrocycles derived from this monomer. nih.gov

Electronic Structure Calculations: Density Functional Theory (DFT) can be used to model the electronic properties, such as the HOMO-LUMO gap, which is critical for designing materials for organic electronics. These calculations can predict how modifications to the structure will affect its optical and electronic behavior.

Reaction Pathway Modeling: Simulating the reaction mechanisms of synthetic transformations, such as cross-coupling or polymerization, can help identify transition states and intermediates. This insight is invaluable for understanding reaction outcomes and for designing catalysts tailored to specific transformations. acs.org

Predicting Intermolecular Interactions: Modeling the halogen and other non-covalent bonding capabilities can aid in the predictive design of supramolecular assemblies and crystalline materials, accelerating the discovery of new advanced materials. nih.gov

Q & A

Q. Recommended Methodology :

  • Use Suzuki-Miyaura coupling to pre-functionalize the biphenyl backbone before iodination .
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm purity with 1H^1H-NMR (methoxy protons at δ ~3.8 ppm) .

Advanced Question: How does steric hindrance from iodine substituents influence crystallographic refinement of this compound?

Answer:
The bulky iodine atoms introduce significant electron density anisotropy, complicating refinement. Key considerations:

  • Crystal System : Monoclinic (P21/nP2_1/n) with unit cell parameters a=6.8616A˚,b=7.7386A˚,c=13.435A˚,β=102.43a = 6.8616 \, \text{Å}, b = 7.7386 \, \text{Å}, c = 13.435 \, \text{Å}, \beta = 102.43^\circ, and Z=2Z = 2 .
  • Refinement Software : SHELXL (via SHELX suite) is preferred for handling anisotropic displacement parameters. Use the "ISOR" restraint to mitigate overfitting of iodine thermal motion .

Q. Methodology :

  • Use DFT calculations (B3LYP/6-311+G(d,p)) to model rotational energy profiles.
  • Validate with variable-temperature 1H^1H-NMR (line broadening at low temperatures) .

Advanced Question: What regulatory restrictions apply to derivatives of this compound in consumer products?

Answer:

  • EU Regulation : Derivatives classified under EC 204-355-4 (3,3'-dimethoxybenzidine) are prohibited in textiles and cosmetics due to carcinogenicity .
  • Canada Consumer Product Safety Act : Bans substances containing 3,3'-dimethoxybenzidine derivatives (e.g., azo dyes) in sneezing powders .

Q. Compliance Strategy :

  • Avoid synthesizing azo dyes via diazotization of the diamine precursor .
  • Screen intermediates using GC-MS for trace benzidine contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.